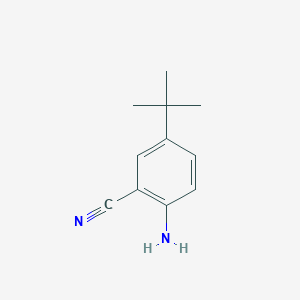

2-Amino-5-tert-butylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXLXBOWPNXOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Tert Butylbenzonitrile and Its Analogues

Direct Synthetic Routes to 2-Amino-5-tert-butylbenzonitrile

Direct synthetic methods offer an efficient approach to this compound by constructing the molecule with the key functional groups already in place or formed in a single, crucial step.

A common and effective method for the synthesis of nitriles is the dehydration of amides. In the context of this compound, this would involve the synthesis of 2-Amino-5-tert-butylbenzamide as a key intermediate. This amide can then be subjected to a dehydration agent to yield the desired nitrile. A similar strategy has been successfully employed for the synthesis of the analogous compound, 2-amino-5-chlorobenzonitrile. chemicalbook.com In this reported synthesis, 2-amino-5-chlorobenzamide (B107076) was dehydrated using phosphorus pentoxide (P₂O₅) under vacuum distillation to afford the final product. chemicalbook.com

A plausible synthetic sequence for this compound following this methodology would be:

Friedel-Crafts Alkylation: Reaction of aniline (B41778) with a tert-butylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst to introduce the tert-butyl group, primarily at the para position, yielding 4-tert-butylaniline (B146146).

Protection of the Amino Group: The amino group of 4-tert-butylaniline would likely require protection (e.g., via acetylation to form an acetamide) to prevent side reactions in subsequent steps.

Ortho-Lithiation and Carboxylation: Directed ortho-metalation of the protected aniline derivative followed by quenching with carbon dioxide would introduce a carboxylic acid group ortho to the protected amino group.

Amidation: Conversion of the carboxylic acid to the primary amide, 2-(protected-amino)-5-tert-butylbenzamide.

Dehydration and Deprotection: Dehydration of the amide to the nitrile, followed by removal of the protecting group to yield this compound.

A related approach involves the dehydration of oximes. For instance, 5-chloroisatin-β-oxime has been used as a precursor for 2-amino-5-chlorobenzonitrile. chemicalbook.com

Direct amination of a suitable 4-tert-butylbenzonitrile (B1266226) derivative presents another potential route. This could theoretically be achieved through nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the ortho position to the nitrile. For example, a precursor such as 2-chloro-4-tert-butylbenzonitrile could be reacted with an ammonia (B1221849) equivalent under conditions that favor amination. However, such reactions often require harsh conditions and can be complicated by side reactions.

Indirect Synthetic Strategies Involving Precursors and Functional Group Transformations

Indirect methods involve the initial synthesis of a benzonitrile (B105546) or aminobenzonitrile framework, which is then further modified to introduce the required substituents.

A classical and widely applicable strategy for the introduction of an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. youtube.com This two-step process is a cornerstone of aromatic chemistry.

For the synthesis of this compound, this sequence could commence with 4-tert-butylbenzonitrile. The synthetic steps would be as follows:

Nitration: The starting material, 4-tert-butylbenzonitrile, would be treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The cyano group is a meta-director, while the tert-butyl group is an ortho, para-director. The steric bulk of the tert-butyl group would be expected to hinder substitution at the ortho positions, favoring nitration at the position meta to the cyano group and ortho to the tert-butyl group, yielding 2-nitro-5-tert-butylbenzonitrile.

Reduction: The resulting 2-nitro-5-tert-butylbenzonitrile would then be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation using a metal catalyst like palladium or platinum on carbon, or iron in acetic acid. youtube.com

This nitration-reduction sequence is a robust and well-established method for the synthesis of aromatic amines.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is known for its mild conditions and high functional group tolerance. mdpi.com

For the synthesis of this compound analogues, a Suzuki-Miyaura coupling could be envisioned in several ways. For instance, a suitably substituted aminobenzonitrile bearing a halide (e.g., 2-amino-5-bromobenzonitrile) could be coupled with a tert-butylboronic acid or its ester derivative. Conversely, a halogenated tert-butylbenzene (B1681246) derivative could be coupled with an aminobenzonitrile boronic acid.

Research by Molander and coworkers has demonstrated the successful Suzuki-Miyaura cross-coupling of N,N-dialkylaminomethyltrifluoroborates with a variety of aryl halides, including those containing nitrile functional groups. organic-chemistry.org This highlights the compatibility of the nitrile group with the reaction conditions. In a specific example, the coupling of 4-chlorobenzonitrile (B146240) with potassium Boc-protected aminomethyltrifluoroborate was optimized using a palladium acetate (B1210297) catalyst with either SPhos or XPhos as the ligand and potassium carbonate as the base in a toluene/water solvent system. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Potassium Boc-Protected Aminomethyltrifluoroborate nih.gov

| Entry | Aryl Halide | Ligand | Yield (%) |

| 1 | 4-Chlorobenzonitrile | SPhos | 85 |

| 2 | 4-Chloroanisole | SPhos | 92 |

| 3 | 4-Chlorobenzonitrile | XPhos | 88 |

| 4 | 4-Chloroanisole | XPhos | 95 |

Reaction conditions: 1.0 equiv of aryl halide, 1.05 equiv of trifluoroborate, 5 mol % of Pd(OAc)₂, 10 mol % of ligand, 3 equiv of K₂CO₃, 4:1 toluene/H₂O (0.25 M), 85 °C, 22 h.

This methodology could potentially be adapted for the synthesis of this compound by using a precursor like 2-bromo-5-tert-butylamine and coupling it with a cyanide source via a palladium-catalyzed cyanation reaction, which is a related cross-coupling process. Alternatively, a precursor such as 2-amino-5-bromobenzonitrile (B185297) could be coupled with a tert-butylating agent under Suzuki-Miyaura conditions.

Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Tert Butylbenzonitrile

Oxidation Reactions of the Amino Moiety

The amino group of 2-Amino-5-tert-butylbenzonitrile is susceptible to oxidation, a common reaction for anilines and their derivatives. The specific outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

The oxidation of primary aromatic amines can lead to the formation of nitroso and, subsequently, nitro compounds. The redox properties of C-nitroso compounds are significant as they can be oxidized to nitro compounds or reduced to other functional groups. researchgate.net

The conversion of the amino group in this compound to a nitroso group (-NO) can be achieved using specific oxidizing agents. Further oxidation can then yield the corresponding nitro derivative (-NO2). For instance, the synthesis of 2-amino-5-nitrophenol (B90527) has been achieved through a process that involves nitration. researchgate.net While direct oxidation of the amino group is one pathway, nitration of the aromatic ring followed by reduction is a more common synthetic route to nitroanilines. The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a highly thermostable explosive, involves nitration steps. researchgate.net

The oxidation of anilines can be complex, and the choice of reagents is crucial to achieve the desired product selectively. For example, the oxidation of secondary amines can lead to nitrones. researchgate.net In the case of this compound, careful selection of the oxidant would be necessary to favor the formation of the nitroso or nitro derivative while avoiding unwanted side reactions.

Table 1: Hypothetical Oxidation Reactions of this compound This table presents plausible transformations based on general chemical principles for aniline (B41778) derivatives, as direct experimental data for this specific compound was not available in the provided search results.

| Starting Material | Reagent/Condition | Product |

| This compound | Mild Oxidizing Agent (e.g., Caro's acid) | 2-Nitroso-5-tert-butylbenzonitrile |

| This compound | Strong Oxidizing Agent (e.g., Trifluoroperacetic acid) | 2-Nitro-5-tert-butylbenzonitrile |

Reduction Reactions of the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo reduction to afford a primary amine. This transformation is a valuable synthetic tool for introducing an aminomethyl group.

The reduction of nitriles is a well-established method for the synthesis of primary amines. This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) being a particularly effective, albeit non-selective, choice. The reaction with LiAlH4 typically proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup.

This reduction provides a route to 2-(aminomethyl)-5-tert-butylaniline, a derivative with two primary amino groups, which could be a valuable building block in medicinal chemistry and materials science.

Catalytic hydrogenation is a widely used and often more selective method for the reduction of nitriles. This approach typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For instance, a palladium-based nanostructured metallogel has been shown to be an efficient catalyst for various organic transformations. acs.org Another example is the use of a Ni/SBA-15 catalyst for the reductive amination of 5-hydroxymethylfurfural, demonstrating the utility of nickel catalysts in C-N bond formation and reduction. researchgate.net

The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity for the desired primary amine. These methods are often preferred in industrial settings due to their efficiency and more environmentally benign nature compared to stoichiometric metal hydride reagents.

Table 2: Reagents for the Reduction of this compound

| Reagent/Catalyst | Product |

| Lithium Aluminum Hydride (LiAlH4) | 2-(Aminomethyl)-5-tert-butylaniline |

| H2 / Palladium on Carbon (Pd/C) | 2-(Aminomethyl)-5-tert-butylaniline |

| H2 / Raney Nickel (Ra-Ni) | 2-(Aminomethyl)-5-tert-butylaniline |

| Sodium Borohydride (B1222165) (NaBH4) / Cobalt(II) chloride | 2-(Aminomethyl)-5-tert-butylaniline |

Electrophilic Substitution Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it nucleophilic and susceptible to reactions with electrophiles. Acylation is a prime example of such a reaction.

Acylation of the amino group involves the introduction of an acyl group (R-C=O) and is a common method for the protection of amines or for the synthesis of amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. For example, the acylation of amino acids can be achieved using these reagents. google.comgoogle.com

The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, leading to the formation of an N-acylated derivative. The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the hydrochloric acid byproduct. nih.gov

Chemoselectivity can be a consideration in molecules with multiple reactive sites. In the case of hydroxyamino acids, for example, O-acylation can be favored over N-acylation by conducting the reaction under acidic conditions, which protonates the more basic amino group and reduces its nucleophilicity. nih.gov For this compound, the amino group is the primary site of nucleophilic attack under standard acylation conditions.

Table 3: Common Acylating Agents for the Amino Group

| Acylating Agent | Product Type |

| Acetyl Chloride | N-acetylated derivative |

| Acetic Anhydride (B1165640) | N-acetylated derivative |

| Benzoyl Chloride | N-benzoylated derivative |

| Succinic Anhydride | N-succinylated derivative |

Alkylation Approaches

The primary amino group of this compound is susceptible to alkylation, a fundamental process for introducing alkyl groups onto the nitrogen atom. This transformation can be achieved through various synthetic methods, leading to secondary or tertiary amines depending on the reaction conditions and the nature of the alkylating agent.

One common approach involves the use of alkyl halides (R-X, where X = Cl, Br, I) in the presence of a base. The base is necessary to neutralize the hydrohalic acid (HX) formed during the reaction, thereby preventing the protonation of the starting amine. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, proceeds via N-alkylation of the endocyclic nitrogen atom to yield 2-amino-1,3-benzothiazolium iodides. mdpi.com A similar principle applies to this compound, where the exocyclic primary amino group would be the site of alkylation.

Another powerful method for the synthesis of tertiary amines is reductive amination. youtube.com This process typically involves the reaction of a secondary amine with a ketone or aldehyde to form an enamine intermediate, which is then reduced in a subsequent step using a reducing agent like sodium borohydride (NaBH₄). youtube.com To apply this to this compound, it would first need to be mono-alkylated to a secondary amine before reacting with a carbonyl compound.

The following table summarizes general conditions for the N-alkylation of primary aromatic amines.

| Alkylating Agent | Catalyst/Base | Solvent | Product Type |

| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, Et₃N) | Acetone, DMF | Secondary/Tertiary Amine |

| Acid Chloride (followed by reduction) | Base (e.g., NaOH) then LiAlH₄ | Dichloromethane then THF | Tertiary Amine youtube.com |

Formation of N-Substituted Derivatives

Beyond simple alkylation, the amino group of this compound can be converted into a wide range of N-substituted derivatives, such as amides and other functional groups. These transformations are crucial for modifying the electronic and steric properties of the molecule and for building more complex structures.

The synthesis of N-substituted benzamides, for example, is readily achieved by reacting the primary amine with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. researchgate.net This reaction is generally high-yielding and provides a stable amide linkage.

Furthermore, the amino group can be modified using reagents like 2-iminothiolane (B1205332), which introduces a thiol group. nih.gov This reaction initially forms a 4-mercaptobutyramidine (B48686) adduct that can subsequently cyclize to an N-substituted 2-iminothiolane with the elimination of ammonia (B1221849). nih.gov The stability of these adducts is influenced by the pKa of the amine, with adducts from amines of lower pKa decaying more rapidly. nih.gov

Hydrazide derivatives can also be synthesized, which in turn can be reacted with aldehydes or ketones to form hydrazones, or with diketones to form pyrrole (B145914) rings. nih.gov These reactions significantly expand the synthetic utility of the parent aminobenzonitrile.

| Reagent | Product Class | Reaction Conditions |

| Acyl Chloride (R-COCl) | N-Aryl Amide | Base (e.g., Pyridine), Aprotic Solvent |

| 2,5-Hexanedione | N-Aryl Pyrrole | Reflux |

| Aromatic Aldehydes (from hydrazide) | N-Aryl Hydrazone | 2-Propanol, Reflux nih.gov |

Cyclization and Heterocyclic Annulation Reactions

The ortho-disposed amino and nitrile groups in this compound make it an excellent substrate for cyclization reactions to form fused heterocyclic systems. These reactions are often driven by the formation of stable, five- or six-membered rings.

The tert-Amino Effect in Fused Heterocyclic Systems

The tert-amino effect describes the cyclization reactions of certain ortho-substituted N,N-dialkylanilines. nih.gov This effect provides a powerful method for the synthesis of fused heterocyclic systems. beilstein-journals.org If the primary amino group of this compound is first converted to a tertiary amine (e.g., an N,N-dimethylamino group), the resulting molecule becomes a candidate for reactions driven by the tert-amino effect.

Ring closure of such ortho-substituted N,N-dialkylaniline derivatives can proceed through different pathways depending on the nature of the ortho-substituent. nih.gov These pathways can involve ring closure between the ortho-substituent and the tertiary nitrogen atom, or between one of the α-methylene groups of the N-alkyl substituents and the ortho-group, leading to five- or six-membered rings. nih.gov

Intramolecular cyclizations involving an ortho-amino group are a cornerstone of heterocyclic synthesis. In the context of the tert-amino effect, cyclization often occurs when an ortho-vinyl group bearing electron-withdrawing substituents is present. The mechanism can involve an intramolecular suprafacial 1,5-hydrogen transfer, followed by a C-C bond formation via the addition of the resulting carbanion to an iminium double bond.

Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones is another efficient, metal-free method for synthesizing fused systems like benzimidazoles. organic-chemistry.org This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the benzene (B151609) ring. organic-chemistry.org

The Knoevenagel condensation is a nucleophilic addition reaction between an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) and a carbonyl compound, typically catalyzed by a base, often an amine. sigmaaldrich.com This reaction is frequently a key step in multicomponent reactions that lead to the formation of complex heterocyclic structures.

In syntheses utilizing the tert-amino effect, a Knoevenagel condensation can be used to generate the necessary reactive intermediate. For example, an ortho-formyl substituted N,N-dialkylaniline can undergo a Knoevenagel condensation with an active methylene compound like malononitrile (B47326) or cyanoacetamide. beilstein-journals.org The resulting vinyl-substituted aniline can then undergo an intramolecular cyclization, often promoted by a Lewis acid catalyst such as zinc chloride, to form a fused heterocyclic system. beilstein-journals.org This strategy has been successfully employed in the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org

Synthesis of Schiff Bases

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is one of the most fundamental transformations of primary amines and provides access to a vast array of derivatives with diverse applications.

The synthesis is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. ekb.eg In some cases, the reaction can be performed under solvent-free conditions or with microwave assistance to accelerate the process and improve yields. The resulting Schiff bases are characterized by the presence of a C=N double bond, also known as an azomethine group. nih.gov These compounds are valuable intermediates in organic synthesis and can be used to prepare various heterocyclic compounds or be reduced to form stable secondary amines.

The table below shows examples of aldehydes that can react with a primary amine to form Schiff bases.

| Aldehyde/Ketone | Product (Schiff Base) Type |

| Salicylaldehyde | Hydroxylated Aromatic Imine scirp.org |

| Furan-2-carbaldehyde | Heterocyclic Imine ekb.eg |

| p-Chlorobenzaldehyde | Halogenated Aromatic Imine |

| Various Aromatic Aldehydes | Substituted Aromatic Imines ekb.eg |

Pathways to Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from precursors structurally related to this compound is a well-established process in medicinal chemistry. A primary route involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its equivalent, where the tert-butyl group is already incorporated into the acid component.

A common method is the reaction of thiosemicarbazide with pivalic acid (2,2-dimethylpropanoic acid), which provides the tert-butyl substituent, in the presence of a dehydrating agent like phosphorus oxychloride. prepchem.com This reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield 2-amino-5-tert-butyl-1,3,4-thiadiazole. prepchem.comencyclopedia.pub Alternative synthetic strategies can also achieve this transformation using different acid derivatives and cyclizing agents. nih.gov For instance, the reaction can be carried out using pivaloyl chloride and thiosemicarbazide. Other methods include the use of polyphosphate ester (PPE) as a mild additive for the reaction between a carboxylic acid and thiosemicarbazide, which proceeds in a one-pot manner. encyclopedia.pub Iodine-mediated oxidative C-S bond formation following the condensation of thiosemicarbazide with an appropriate aldehyde also provides a pathway to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

While these methods start from a carboxylic acid, they illustrate the established pathway for incorporating the 5-tert-butyl-2-amino-thiadiazole moiety. To start from this compound, the nitrile group would first need to be hydrolyzed to the corresponding 4-amino-3-tert-butylbenzoic acid, which is a less direct approach compared to using pivalic acid. The direct participation of the aminobenzonitrile structure is less common for this specific heterocycle synthesis.

Table 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

| Starting Material | Reagents | Key Features | Resulting Compound |

| Pivalic Acid | 1. Thiosemicarbazide2. Phosphorus oxychloride | Acid-thiosemicarbazide condensation followed by cyclodehydration. prepchem.com | 2-Amino-5-tert-butyl-1,3,4-thiadiazole |

| Pivaloyl Chloride | Thiosemicarbazide | Reaction with an acid chloride derivative. | 2-Amino-5-tert-butyl-1,3,4-thiadiazole |

| Carboxylic Acid | Thiosemicarbazide, Polyphosphate Ester (PPE) | One-pot synthesis with a mild additive. encyclopedia.pub | 5-Substituted-2-amino-1,3,4-thiadiazole |

Synthesis of Thiazole (B1198619) Derivatives

The construction of a thiazole ring from this compound typically involves the renowned Hantzsch thiazole synthesis. bepls.com This classical method requires the reaction of a thioamide with an α-haloketone. bepls.com Therefore, the initial step in this pathway is the conversion of the nitrile group of this compound into a thioamide functionality. This transformation can be achieved using various thionating agents, such as hydrogen sulfide (B99878) or Lawesson's reagent.

Once the 2-amino-5-tert-butylbenzothioamide intermediate is formed, it can be condensed with a variety of α-haloketones (e.g., chloroacetone, phenacyl bromide) to construct the thiazole ring. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. Subsequent intramolecular cyclization via attack of the thioamide's nitrogen atom onto the ketone carbonyl, followed by dehydration, yields the final 2,4-disubstituted thiazole derivative.

An alternative approach involves the reaction of the aminobenzonitrile with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov The in situ generated thiocyanogen, (SCN)₂, attacks the aromatic ring at a position activated by the amino group, leading to cyclization and the formation of a 2-aminobenzothiazole (B30445) derivative. The substitution pattern of the final product would depend on the regioselectivity of the electrophilic attack on the 4-tert-butyl-2-aminobenzonitrile ring.

Table 2: General Pathway for Thiazole Synthesis from this compound

| Step | Intermediate/Precursor | Reagents | Reaction Type | Resulting Moiety |

| 1 | This compound | Hydrogen Sulfide (H₂S) or Lawesson's Reagent | Thionation of Nitrile | 2-Amino-5-tert-butylbenzothioamide |

| 2 | 2-Amino-5-tert-butylbenzothioamide | α-Haloketone (e.g., R-CO-CH₂-X) | Hantzsch Thiazole Synthesis bepls.com | 4-Substituted-2-(2-amino-5-tert-butylphenyl)thiazole |

Formation of Triazole Ring Systems via Click Chemistry

The formation of triazole derivatives from this compound is elegantly achieved using the principles of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). jetir.orgwikipedia.org This process requires the conversion of the primary amino group into an azide (B81097), which then serves as a substrate for the cycloaddition reaction.

The synthetic sequence begins with the diazotization of the amino group of this compound. organic-chemistry.org This is typically performed by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. organic-chemistry.org Alternatively, organic nitrites like tert-butyl nitrite (TBN) can be used, often under milder conditions. researchgate.netsemanticscholar.org The resulting diazonium salt is a highly reactive intermediate.

This diazonium salt is then treated in situ with an azide source, most commonly sodium azide (NaN₃), to yield 2-azido-5-tert-butylbenzonitrile. This aryl azide is a stable, key intermediate for the subsequent click reaction.

The final step is the CuAAC reaction, where the 2-azido-5-tert-butylbenzonitrile is reacted with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.orgnih.gov The catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.org This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. jetir.orgnih.gov The versatility of this reaction allows for the introduction of a wide array of substituents onto the triazole ring by simply varying the alkyne coupling partner.

Table 3: Pathway to Triazole Derivatives via Click Chemistry

| Step | Starting Material | Reagents | Reaction Type | Intermediate/Product |

| 1 | This compound | 1. NaNO₂ / HCl (or TBN) 2. NaN₃ | Diazotization followed by Azidation organic-chemistry.org | 2-Azido-5-tert-butylbenzonitrile |

| 2 | 2-Azido-5-tert-butylbenzonitrile | Terminal Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.org | 1-(4-Cyano-3-tert-butylphenyl)-4-substituted-1H-1,2,3-triazole |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 5 Tert Butylbenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2-amino-5-tert-butylbenzonitrile, the chemical shifts of the protons are influenced by the electronic effects of the amino (-NH₂), tert-butyl (-C(CH₃)₃), and nitrile (-C≡N) groups. The aromatic protons typically appear in the range of 6.0-9.5 ppm. pdx.edu The protons of the amino group are often observed as a broad signal due to hydrogen bonding and exchange, with a chemical shift that can vary depending on the solvent and concentration. msu.edu The tert-butyl group gives rise to a sharp, singlet peak in the upfield region of the spectrum, typically around 1.3 ppm, due to the nine equivalent protons.

For derivatives, the chemical shifts can be predicted by considering the additive effects of different substituents. msu.edu For instance, in 5-amino-2,4-di-tert-butylphenol, the presence of a hydroxyl group and two tert-butyl groups influences the positions of the aromatic proton signals. chegg.com The chemical shifts for protons in various solvents are well-documented and serve as a reference for spectral interpretation. carlroth.com For example, the residual proton peak of deuterated chloroform (B151607) (CDCl₃) appears at 7.26 ppm, while that of dimethyl sulfoxide-d₆ (DMSO-d₆) is at 2.50 ppm. carlroth.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Common Functional Groups

| Functional Group | Chemical Shift (ppm) |

| Aromatic (Ar-H) | 6.0 - 9.5 pdx.edu |

| Amine (R-NH₂) | 0.5 - 5.0 pdx.edu |

| tert-Butyl (-C(CH₃)₃) | ~1.3 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to over 200 ppm. oregonstate.edu The nitrile carbon atom in this compound is expected to resonate in the range of 110-120 ppm. ucl.ac.uk The carbons of the benzene (B151609) ring will appear in the aromatic region, generally between 100 and 150 ppm. libretexts.org The quaternary carbon of the tert-butyl group typically appears around 30-50 ppm, while the methyl carbons of the tert-butyl group are found further upfield, around 20-30 ppm. pdx.edu

The specific chemical shifts are sensitive to the electronic environment and molecular geometry. ucl.ac.uk For example, the carbon attached to the electron-withdrawing nitrile group will be shifted downfield compared to the other aromatic carbons. Conversely, the carbon attached to the electron-donating amino group will be shifted upfield. The chemical shifts of carbons in various functional groups are well-established and aid in the assignment of signals in the spectrum. oregonstate.eduillinois.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound

| Carbon Environment | Chemical Shift (ppm) |

| Nitrile (-C≡N) | 110 - 120 ucl.ac.uk |

| Aromatic (Ar-C) | 100 - 150 libretexts.org |

| tert-Butyl (quaternary C) | 30 - 50 pdx.edu |

| tert-Butyl (methyl C) | 20 - 30 pdx.edu |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected for the amino, nitrile, and tert-butyl groups, as well as the aromatic ring.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C≡N stretching vibration of the nitrile group gives rise to a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the tert-butyl group are observed just below 3000 cm⁻¹, while the C-H bending vibrations appear around 1365-1395 cm⁻¹. The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring result in bands in the 1450-1600 cm⁻¹ region.

For derivatives, the presence of other functional groups will introduce new characteristic bands. For example, a hydroxyl (-OH) group would show a broad absorption band in the 3200-3600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 researchgate.net |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch | <3000 |

| tert-Butyl (-C(CH₃)₃) | C-H Bend | 1365 - 1395 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. unito.it For this compound, with a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.25 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 174. myskinrecipes.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Loss |

| [M]⁺ | 174 | - |

| [M - CH₃]⁺ | 159 | Methyl radical (•CH₃) |

| [M - C(CH₃)₃]⁺ | 117 | tert-Butyl radical (•C(CH₃)₃) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SXRD) is the definitive method for determining the crystal structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group, and the precise coordinates of each atom within the unit cell. nih.gov

For derivatives of this compound, SXRD analysis can reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For example, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the C≡N bond length was determined to be approximately 1.14 Å, and the molecule exhibited an E configuration about the C=N bond, stabilized by an intramolecular hydrogen bond. nih.gov The crystal system and unit cell parameters for a related compound, 2-tert-butyl 1-methyl 5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, were determined to be monoclinic with specific cell dimensions. researchgate.net Such data is crucial for understanding the packing of molecules in the solid state and the nature of non-covalent interactions that govern the crystal structure.

Table 5: Example of Crystal Data for a Related Compound

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| a (Å) | 8.3611(7) researchgate.net |

| b (Å) | 9.0521(8) researchgate.net |

| c (Å) | 13.8988(8) researchgate.net |

| β (°) | 106.710(5) researchgate.net |

| Volume (ų) | 1007.52(14) researchgate.net |

| Z | 2 researchgate.net |

Data for 2-tert-butyl 1-methyl 5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate.

Compound Names Mentioned in this Article

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The method relies on the scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a fingerprint for its identification and characterization.

In the context of this compound derivatives, PXRD is instrumental in confirming the crystalline state of the synthesized compound. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous solid will result in a broad, diffuse halo. The positions (2θ angles) and intensities of the diffraction peaks are used to identify the crystal phase and can be compared to reference patterns from crystallographic databases.

The resulting diffractogram would provide crucial information on the crystallinity and structural integrity of the material. Any significant deviation from an expected pattern could indicate the presence of impurities or a different polymorphic form.

| Parameter | Information Obtained from PXRD |

| Peak Position (2θ) | Provides information about the unit cell dimensions. |

| Peak Intensity | Relates to the arrangement of atoms within the crystal lattice. |

| Peak Broadening | Can indicate the presence of nanocrystallites or lattice strain. |

| Background Signal | A high background may suggest the presence of amorphous content. |

This table is representative of the type of data obtained from a PXRD experiment.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified.

For this compound, with the molecular formula C₁₁H₁₄N₂, the theoretical elemental composition can be calculated based on its atomic and molecular weights. This calculated composition serves as a benchmark against which the experimental results from the CHN analyzer are compared. A close agreement between the experimental and theoretical values, typically within a ±0.4% deviation, is considered strong evidence of the compound's purity and confirmation of its elemental formula. nih.gov

Theoretical Elemental Composition of this compound (C₁₁H₁₄N₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 75.82 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 8.12 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.09 |

| Total | 174.27 | 100.00 |

This interactive table allows for the exploration of the theoretical elemental composition of this compound.

The CHN analysis is a quantitative method that provides a fundamental check of a compound's composition, complementing the structural information obtained from spectroscopic techniques. libretexts.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. It is widely employed in synthetic chemistry to monitor the progress of a reaction, to identify compounds present in a mixture, and to assess the purity of a product. tandfonline.com

In the synthesis of derivatives of this compound, TLC is an invaluable tool. The separation on a TLC plate is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a glass or aluminum plate) and a mobile phase (a solvent or a mixture of solvents). researchgate.net

The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. The difference in the retention factor (Rf) values between the starting material and the product reflects their different polarities, allowing for their separation. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the purity assessment of this compound, a single spot on the TLC plate in multiple solvent systems is a good indication of a pure compound. The choice of the mobile phase is crucial for achieving good separation. For aromatic amines, a variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent and a more polar solvent. sciencemadness.org

Potential TLC Solvent Systems for Aromatic Amines

| Solvent System (v/v) | Stationary Phase | Typical Application |

| Hexane:Ethyl Acetate (B1210297) (e.g., 7:3) | Silica Gel | General separation of moderately polar compounds. |

| Toluene:Ether | Alumina | Separation of basic amines. sciencemadness.org |

| Benzene:Methanol (95:5) | Silica Gel | Separation of aniline-type bases. sciencemadness.org |

| Ethyl Acetate:Methanol:Formic Acid (80:10:10) | Silica Gel | Separation of more polar aromatic amines. sciencemadness.org |

This interactive table provides examples of solvent systems that could be adapted for the TLC analysis of this compound and its derivatives.

Since this compound is an amino derivative, visualization of the spots on the TLC plate can be achieved by using a ninhydrin (B49086) solution spray followed by heating, which results in colored spots. tandfonline.com

Computational and Theoretical Investigations of 2 Amino 5 Tert Butylbenzonitrile

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic structure of molecules. For 2-Amino-5-tert-butylbenzonitrile, calculations would typically be performed using a functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p). nih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the benzene (B151609) ring will be slightly distorted from a perfect hexagon due to the electronic effects of the amino, tert-butyl, and nitrile substituents. The C-N bond of the nitrile group and the C-N bond of the amino group, as well as the C-C bonds connecting the tert-butyl group to the ring, are of particular interest. Comparing these theoretically calculated parameters with experimental data, if available from techniques like X-ray crystallography, allows for validation of the computational model. nih.gov

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar molecular fragments, as specific experimental data for this compound was not found in the provided search results.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C≡N (Nitrile) | ~ 1.15 Å |

| C-C (Aromatic) | ~ 1.39 - 1.41 Å | |

| C-NH₂ | ~ 1.38 Å | |

| C-C(CH₃)₃ | ~ 1.54 Å | |

| Bond Angle | C-C-C (Aromatic) | ~ 118 - 122° |

| C-C≡N | ~ 179° |

These geometric parameters are fundamental for understanding the molecule's steric and electronic properties, which in turn influence its chemical behavior and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the electron-donating amino and tert-butyl groups would raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy, likely resulting in a moderately sized energy gap.

The spatial distribution of the HOMO and LUMO is also revealing. In similar aromatic systems, the HOMO is typically localized over the electron-rich portions of the molecule, such as the amino group and the benzene ring, while the LUMO is often centered on the electron-withdrawing nitrile group. nih.govderpharmachemica.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Values are for illustrative purposes to demonstrate the concept.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 eV | Electron-donating capability (Nucleophilicity) |

| LUMO | -1.5 eV | Electron-accepting capability (Electrophilicity) |

Mulliken Charge Analysis and Electrostatic Potential Mapping

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative picture of electron distribution. This analysis for this compound would reveal the electron-donating nature of the amino and tert-butyl groups and the electron-withdrawing effect of the nitrile group. The nitrogen atom of the amino group would likely exhibit a negative charge, while the hydrogen atoms attached to it would be positive. The nitrogen of the nitrile group would also be strongly negative, and the carbon atom of the nitrile group would be positive, indicating a strong dipole.

Complementing this, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. derpharmachemica.com The MEP map uses a color scale to indicate electrostatic potential, where red regions signify negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would show a highly negative potential around the nitrogen atoms of both the nitrile and amino groups, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group would appear as regions of positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions, Including Hydrogen Bonding

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals. uba.ar This method is particularly effective for analyzing intermolecular and intramolecular interactions, such as hyperconjugation and hydrogen bonding, in a quantitative manner. researchgate.netsphinxsai.com

NBO analysis quantifies the stabilization energy (E2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. ijnc.ir For this compound, significant interactions would include the delocalization of the nitrogen lone pair (n) of the amino group into the π* anti-bonding orbitals of the benzene ring. This n → π* interaction contributes to the resonance stabilization of the molecule.

This analysis is also instrumental in identifying and characterizing hydrogen bonds. The interaction between the lone pairs on the nitrogen atom of the amino group (as a donor) or the nitrile group (as an acceptor) with suitable hydrogen bond donors or acceptors in other molecules can be quantified. The E2 value for such an interaction provides a measure of its strength. uba.ar

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound This table presents hypothetical but chemically reasonable interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of NH₂ | π* (C-C) of Ring | ~ 5-10 | Resonance/Hyperconjugation |

| σ (C-H) of t-Butyl | σ* (C-C) of Ring | ~ 1-2 | Hyperconjugation |

Analysis of Substituent Effects on Electronic Properties and Reaction Pathways

The electronic properties and reactivity of the benzene ring are significantly modulated by its substituents. nih.govnih.gov In this compound, three different groups exert their influence:

Amino Group (-NH₂): A strong activating, electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions.

tert-Butyl Group (-C(CH₃)₃): A weak activating, electron-donating group through induction and hyperconjugation (+I effect). researchgate.net Its primary influence is often steric. nih.gov

Nitrile Group (-CN): A strong deactivating, electron-withdrawing group through both resonance and induction (-R and -I effects), which decreases the electron density on the ring. mdpi.com

Predicted Collision Cross Section (CCS) Studies and Conformational Analysis

The Collision Cross Section (CCS) is a measure of the effective area of an ion as it moves through a buffer gas in ion mobility spectrometry (IMS). Predicting the CCS of different conformers of protonated or deprotonated this compound is valuable for analytical chemistry. Different conformers can have distinct CCS values, and theoretical calculations can predict these values. Comparing predicted CCS values with experimental IMS data can help to identify the specific conformations present in the gas phase. This combined theoretical and experimental approach provides a powerful tool for structural elucidation.

Biological Activities and Mechanistic Studies of 2 Amino 5 Tert Butylbenzonitrile and Its Analogues in Medicinal Chemistry

Antimicrobial Efficacy Investigations

Analogues of 2-amino-5-tert-butylbenzonitrile have demonstrated notable activity against a spectrum of bacterial pathogens. The structural features of these compounds play a crucial role in determining their efficacy against both Gram-positive and Gram-negative bacteria.

Activity against Gram-Positive Bacterial Strains

Derivatives of related structures have shown significant promise in combating Gram-positive bacteria. For instance, a series of synthetic β²,²-amino acid derivatives, which can be considered structural analogues, have been screened for their antimicrobial properties. These compounds were designed to mimic the pharmacophore of short cationic antimicrobial peptides and have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA) with low hemolytic activity.

In another study, newly synthesized aurone (B1235358) derivatives were tested against a panel of microbes. mdpi.com Compounds 10 and 20 , which feature a 5-acetamido substitution, were particularly effective against Gram-positive strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Listeria monocytogenes, Bacillus subtilis, and Clostridioides difficile. mdpi.com The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.78 µM, indicating potent antibacterial action. mdpi.com

Furthermore, 2-amino-1,4-naphthoquinone derivatives have been evaluated for their antibacterial activity. researchgate.netscielo.br The synthetic compound NQA was most effective against S. aureus and Bacillus cereus, with MIC values of 31.2 µg/mL for both. scielo.br Research on amino acid-based hydrogels also demonstrated selective bactericidal activity against Gram-positive bacteria. nih.gov

| Compound/Analogue Type | Gram-Positive Strain(s) | Key Findings |

| β²,²-amino acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | High potency and low hemolytic activity. |

| Aurone derivatives (Compounds 10 & 20) | S. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficile | MIC values as low as 0.78 µM. mdpi.com |

| 2-Amino-1,4-naphthoquinone (NQA) | S. aureus, B. cereus | MIC of 31.2 µg/mL. scielo.br |

| Amino acid-based hydrogels | General Gram-positive bacteria | Selective bactericidal activity. nih.gov |

Activity against Gram-Negative Bacterial Strains

The efficacy of these analogues against Gram-negative bacteria has also been a subject of investigation. The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents, making this a challenging area of research.

A study on 2-amino-1,4-naphthoquinone derivatives tested their activity against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netscielo.br The derivative NQF was the most active, showing a minimum inhibitory concentration (MIC) of 31.2 µg/mL against a β-lactamase positive strain of K. pneumoniae. researchgate.netscielo.br

Head group analogues of nitazoxanide, which contain a 2-amino-5-nitrothiazole (B118965) core, were assayed for their ability to suppress the growth of the Gram-negative bacteria Helicobacter pylori and Campylobacter jejuni. nih.gov These bacteria are known to cause significant gastrointestinal infections. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic metabolism in these organisms. nih.gov

| Compound/Analogue Type | Gram-Negative Strain(s) | Key Findings |

| 2-Amino-1,4-naphthoquinone (NQF) | Klebsiella pneumoniae (β-lactamase positive) | MIC of 31.2 µg/mL. researchgate.netscielo.br |

| 2-Amino-5-nitrothiazole analogues | Helicobacter pylori, Campylobacter jejuni | Inhibition of the essential enzyme PFOR. nih.gov |

| Aurone derivatives (Compounds 10 & 20) | E. coli, A. baumannii, H. pylori | Demonstrated notable activity. mdpi.com |

Anticancer and Antitumor Potential

The anticancer properties of this compound analogues have been extensively explored, with numerous studies focusing on their cytotoxicity against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression.

In Vitro Cytotoxicity Assessments

A significant body of research has demonstrated the in vitro cytotoxicity of these compounds. For example, a series of synthetic β²,²-amino acid derivatives showed potent anticancer activity. nih.gov The most promising derivative, 5c (3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide), displayed IC₅₀ values ranging from 0.32 to 3.89 µM across 59 different human cancer cell lines, with particular potency against colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines. nih.gov

In another study, two small amphipathic β²,²-amino acid derivatives, BAA-1 and BAA-2 , exhibited significant cytotoxicity against Ramos human Burkitt's lymphoma cells with IC₅₀ values of 8.1 µg/ml and 3.8 µg/ml, respectively. nih.gov Thiazole (B1198619) derivatives have also been a focus of anticancer research. A newly synthesized thiazole derivative, BF1 , when complexed with polymeric carriers, showed enhanced cytotoxicity against HepG2 human hepatocarcinoma and C6 rat glioma cells. mdpi.com

Long-chain 3-amino-1,2-diols have also been evaluated for their cytotoxic effects against a panel of six solid tumor cell lines, exhibiting IC₅₀ values between 1.45 µM and 32 µM. nih.gov

| Compound/Analogue | Cancer Cell Line(s) | IC₅₀ Values |

| 5c (β²,²-amino acid derivative) | 59 human cancer cell lines | 0.32-3.89 µM nih.gov |

| BAA-1 (β²,²-amino acid derivative) | Ramos human Burkitt's lymphoma | 8.1 µg/ml nih.gov |

| BAA-2 (β²,²-amino acid derivative) | Ramos human Burkitt's lymphoma | 3.8 µg/ml nih.gov |

| BF1 (thiazole derivative) with carriers | HepG2 human hepatocarcinoma, C6 rat glioma | Enhanced cytotoxicity observed. mdpi.com |

| Long-chain 3-amino-1,2-diols | A2780, H322, LL, WiDr, C26-10, UMSCC-22B | 1.45-32 µM nih.gov |

Modulation of Cellular Pathways and Enzyme Inhibition in Oncological Contexts

The anticancer activity of these analogues is often linked to their ability to interfere with critical cellular processes and inhibit enzymes that are vital for cancer cell survival and proliferation.

Mechanistic studies on the β²,²-amino acid derivatives BAA-1 and BAA-2 revealed different modes of action. BAA-1 was found to kill Ramos cancer cells by destabilizing the cell membrane, whereas BAA-2 induced apoptosis through the mitochondrial-mediated pathway. nih.gov

Analogues based on the 2-aminobenzothiazole (B30445) scaffold have been identified as potent inhibitors of key enzymes in oncogenic signaling pathways. For instance, some derivatives have been shown to be potent inhibitors of VEGFR-2, a key regulator of angiogenesis. researchgate.net Another set of 2-aminobenzothiazole derivatives were found to be effective inhibitors of PI3Kα kinase, a central node in a major cancer cell survival pathway. researchgate.net One such compound suppressed the migration of MCF-7 breast cancer cells and induced cell cycle arrest. researchgate.net

Anti-Inflammatory and Analgesic Properties

Analogues of this compound have also been investigated for their potential to mitigate inflammation. These studies have primarily focused on their ability to modulate inflammatory pathways and the production of inflammatory mediators.

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share a core structural motif, revealed significant anti-inflammatory activity. nih.gov These compounds were found to activate the NRF2 pathway, a key regulator of the cellular antioxidant response. nih.gov By activating NRF2, these compounds were able to inhibit inflammation stimulated by lipopolysaccharide (LPS) in macrophage cells. nih.gov They effectively reversed the LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. nih.gov

Furthermore, these compounds were shown to reduce the levels of inflammatory mediators including PGE2, COX-2, and NF-κB. nih.gov The anti-inflammatory activity of these tetrahydrobenzo[b]thiophenes was directly correlated with their ability to activate NRF2. nih.gov

In addition to this, long-chain 3-amino-1,2-diols demonstrated significant inhibition of carrageenin-induced paw edema in rats, a common model for acute inflammation. nih.gov This indicates a potent in vivo anti-inflammatory effect. nih.gov While the primary focus of the available research is on anti-inflammatory properties, the modulation of pathways like COX-2 inhibition suggests a potential for analgesic effects, although this is not explicitly detailed in the reviewed studies.

Antitubercular Activity

While research specifically detailing the antitubercular activity of this compound is not extensively available, the broader class of aminobenzonitrile and related heterocyclic compounds has demonstrated potential against Mycobacterium tuberculosis. For instance, a series of 2-amino benzothiazoles were identified with bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.govresearchgate.net The initial "seed" molecule from this series showed enhanced activity against a hypomorph of the essential signal peptidase LepB. nih.govresearchgate.net Further exploration led to the identification of analogs with improved potency and reduced cytotoxicity. nih.govresearchgate.net

Similarly, novel benzimidazole (B57391) derivatives, which share structural similarities with aminobenzonitriles, have shown significant antimycobacterial activity. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 0.2 μM against the H37Rv strain of M. tuberculosis. nih.gov It is important to note that the antitubercular activity can be highly dependent on the specific substituents on the benzonitrile (B105546) ring. For example, studies on dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles revealed that the 3,5-dinitrobenzyl moiety was crucial for high in vitro activity, and replacement with a 3-amino-5-nitrobenzyl group resulted in a loss of antimycobacterial activity. nih.gov

These findings suggest that while the 2-aminobenzonitrile (B23959) scaffold is a promising starting point, the specific substitution pattern, such as the presence of a tert-butyl group at the 5-position, would require dedicated investigation to determine its specific contribution to antitubercular efficacy.

Potential for Enzyme Inhibition and Receptor Modulation

The 2-aminobenzonitrile framework is a versatile scaffold that has been incorporated into molecules targeting a variety of enzymes and receptors. The nitrile group itself can act as a bioisostere for other functional groups, such as a ketone, and participate in polar interactions within protein binding sites. nih.gov

One notable area of investigation is the development of 2-aminothiazole (B372263) derivatives as modulators of transcriptional repression in Huntington's disease. nih.gov These compounds have been shown to modulate the activity of the RE1-silencing transcription factor (REST), a key regulator of neuron-specific genes. nih.gov Additionally, derivatives of phenoxyalkyl-1,3,5-triazine containing an amino group have been synthesized and evaluated as potent ligands for serotonin (B10506) receptors, particularly the 5-HT6 receptor. nih.gov

In the context of enzyme inhibition, the nitrile group can play a direct role in binding. For example, in the development of aromatase inhibitors for cancer therapy, a para-substituted nitrile was found to be essential for inhibitory activity, likely by mimicking the carbonyl group of the natural substrate. nih.gov Furthermore, certain aminonitrile-containing compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, where the nitrile group is involved in a reversible covalent interaction with the enzyme's active site. nih.gov

While direct studies on this compound are limited, the established ability of the aminobenzonitrile core to be elaborated into potent and selective enzyme inhibitors and receptor modulators highlights its potential in medicinal chemistry. The tert-butyl group, with its steric bulk and lipophilicity, would be expected to significantly influence the binding affinity and selectivity of any derived inhibitors or modulators.

Biochemical Pathway Involvement and Metabolic Interactions

However, there are instances where the nitrile group is involved in metabolic transformations. For example, the antidiabetic drug vildagliptin, an aminonitrile, undergoes hydrolysis of the nitrile to a carboxylic acid as its main metabolic pathway. nih.gov This is a relatively rare metabolic fate for nitriles. nih.gov

In the context of antitubercular agents, understanding the metabolic stability and potential activation pathways is crucial. Some antitubercular drugs are prodrugs that require activation by mycobacterial enzymes. For example, isoniazid (B1672263) is activated by the catalase-peroxidase enzyme KatG. nih.gov While there is no direct evidence, it is conceivable that derivatives of this compound could be designed to be activated by specific mycobacterial enzymes, thereby targeting particular biochemical pathways within the pathogen.

Key compounds in a series of antitubercular 2-amino benzothiazoles, while showing good permeability and low CYP inhibition, exhibited poor metabolic stability and short half-lives. nih.govbiorxiv.org This underscores the importance of optimizing the metabolic profile of such compounds to achieve therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies Correlating Molecular Modifications with Biological Outcomes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the 2-aminobenzonitrile scaffold, SAR studies have provided valuable insights.

In the development of 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease, a library of commercially available 2-aminoisothiazoles with diverse substitutions at the amino group and position 4 was evaluated to establish SAR. nih.gov This led to the development of a 3D-QSAR pharmacophore model for in silico screening. nih.gov

For a series of 2-amino benzothiazoles with antitubercular activity, SAR exploration was conducted by testing 34 analogs. nih.gov This effort led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov The study highlighted the importance of substitutions on the benzothiazole (B30560) ring system in modulating biological activity. nih.gov

In the case of 1,3,5-triazine (B166579) derivatives targeting the 5-HT6 serotonin receptor, modifications to a lead structure, including the introduction of various substituents on a benzene (B151609) ring and changes to a linker, were systematically investigated. nih.gov This SAR study revealed that replacing an ether oxygen with sulfur or selenium was beneficial for affinity and antagonistic activity. nih.gov The 2-isopropyl-5-methylphenyl derivative emerged as the most active antagonist in this series. nih.gov

These examples demonstrate that systematic modifications to the core 2-aminobenzonitrile structure and its analogs can lead to significant improvements in biological activity and selectivity. The position and nature of substituents play a critical role in the interaction with biological targets.

Development of Derivatives as Bioactive Agents, including β-Secretase Inhibitors

The 2-aminobenzonitrile scaffold has served as a building block for the synthesis of a wide range of bioactive agents. researchgate.net Its utility in heterocyclic chemistry allows for the construction of diverse molecular architectures with various biological activities. researchgate.net

A significant area of development for related structures has been in the field of Alzheimer's disease, specifically in the design of β-secretase (BACE1) inhibitors. nih.gov BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov The development of BACE1 inhibitors has been challenging due to the need to combine required properties into a single molecule. nih.gov

While direct examples of this compound derivatives as BACE1 inhibitors are not prominent in the provided search results, the broader class of 2-amino-3,4-dihydro-quinoline derivatives has been patented as BACE inhibitors for the treatment of Alzheimer's disease. google.com These compounds are structurally related to the aminobenzonitrile core.

The development of bioactive agents from aminobenzonitrile and its analogs extends to other therapeutic areas as well. For example, benzimidazole derivatives, which can be synthesized from precursors related to aminobenzonitriles, have been investigated for a wide range of biological activities, including antiprotozoal and antihypertensive effects. nih.gov

The versatility of the 2-aminobenzonitrile core structure makes it an attractive starting point for the discovery of new bioactive agents, including potential β-secretase inhibitors and other therapeutic compounds.

Applications of 2 Amino 5 Tert Butylbenzonitrile in Advanced Materials and Industrial Processes

Role as an Intermediate in Fine Chemical Synthesis

Benzonitriles, as a class of compounds, are of significant interest in the realm of organic chemistry, serving as crucial intermediates in the creation of a wide array of products including pharmaceuticals, natural products, and agrochemicals. google.com The synthesis of various heterocyclic compounds often utilizes aminobenzonitriles as starting materials. For instance, the reaction of 2-aminobenzonitriles can lead to the formation of complex molecular scaffolds. While specific documented industrial-scale syntheses starting from 2-Amino-5-tert-butylbenzonitrile are not extensively reported in publicly available literature, its structure lends itself to a variety of organic transformations.

The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form heterocyclic rings. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or it can be reduced to an amine. This versatility makes this compound a valuable, albeit specialized, building block for the synthesis of more complex molecules in the fine chemical industry. The tert-butyl group, being bulky, can also influence the regioselectivity of reactions and impart increased solubility in organic solvents and thermal stability to the resulting products.

A related compound, 2-aminobenzonitrile (B23959), is synthesized by the reduction of 2-nitrobenzonitrile (B147312) and is noted for its use in the manufacture of heat-resistant polymers. google.com This highlights the general utility of aminobenzonitriles as precursors to robust materials. The synthesis of other heterocyclic compounds, such as substituted imidazoles, triazines, and thiazolidines, has been demonstrated starting from 2-aminobenzothiazole (B30445), a molecule with structural similarities to this compound. researchgate.netbohrium.com These examples underscore the potential of this compound as a precursor to a variety of fused heterocyclic systems. beilstein-journals.orgnih.govnih.gov

Table 1: Examples of Fine Chemicals Derived from Related Aminobenzonitrile Precursors

| Precursor | Reaction Type | Product Class | Potential Application |

| 2-Aminobenzonitrile | Reduction of 2-nitrobenzonitrile | Aminobenzonitrile | Precursor to heat-resistant polymers |

| 2-Aminobenzothiazole | Reaction with chloroacetyl chloride and subsequent cyclizations | Imidazoles, Triazines, Thiazolidines | Heterocyclic building blocks |

| 2-Amino-5-nitrobenzonitrile | Reaction with hydrogen sulfide (B99878) | 2-Amino-5-nitrothiobenzamide (B1599155) | Intermediate for further synthesis |

Utilization in Drug Discovery and Active Pharmaceutical Ingredient (API) Development

The structural motifs present in this compound are of interest in the field of medicinal chemistry and drug discovery. While direct applications of this specific compound in marketed drugs are not prominent, its derivatives and related structures have been investigated for their biological activities. For instance, a derivative, 2-amino-5-(2-tert-butylamino-1-hydroxyethyl)benzonitrile, is commercially available and classified as a bioactive small molecule and an inhibitor, suggesting its potential role in targeting specific biological pathways. sigmaaldrich.com

The synthesis of fragments for drug discovery is a key area of research, and compounds with similar structures, such as 2-amino-5-tert-butylpyridine, have been synthesized and shown to possess improved physicochemical properties for drug-like molecules compared to their aniline (B41778) counterparts. nih.govlookchem.com This suggests that the incorporation of the tert-butyl group and an amino-substituted aromatic ring can be advantageous in the design of new therapeutic agents.

Furthermore, the broader class of aminothiazoles, which can be synthesized from precursors with similar functionalities, has been explored for a range of pharmacological activities, including anticancer and antimicrobial properties. sciforum.net The synthesis of 2-aminothiazole (B372263) derivatives through multicomponent reactions highlights a pathway to creating libraries of compounds for biological screening. Although these reactions with 2-aminothiazole itself can sometimes yield unexpected products, they open avenues for the discovery of novel molecular scaffolds. sciforum.net The general class of substituted benzonitriles has been used in the synthesis of various drugs, including benzodiazepine (B76468) derivatives like chlorazepate, climazolam, and loflazepate. google.com

Table 2: Research Findings on Related Compounds in Drug Discovery

| Compound/Class | Research Area | Finding | Reference |

| 2-amino-5-(2-tert-butylamino-1-hydroxyethyl)benzonitrile | Bioactive Small Molecules | Classified as an inhibitor. | sigmaaldrich.com |

| 2-amino-5-tert-butylpyridine | Drug Discovery Fragments | Improved physicochemical properties for drug-like molecules. | nih.govlookchem.com |

| Aminothiazoles | Medicinal Chemistry | Investigated for anticonvulsant, antidiabetic, and antihelminthic activities. | sciforum.net |

| Substituted Benzonitriles | Pharmaceutical Synthesis | Used as intermediates for benzodiazepine drugs. | google.com |

Contributions to Dye and Pigment Manufacturing

The chromophoric properties of molecules containing amino and nitro or cyano groups on an aromatic ring make them candidates for use in the synthesis of dyes and pigments. A related compound, 2-amino-5-nitrobenzonitrile, is explicitly mentioned as an intermediate in the production of dyes and pigments. ontosight.ai This compound serves as a precursor for creating diverse colorants.

While there is no direct evidence of large-scale use of this compound in the dye industry, its structural similarity to known dye precursors suggests its potential in this area. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes. The color of the resulting dye would be influenced by the electronic nature of the substituents on both the diazo component and the coupling partner. The presence of the tert-butyl group might enhance the solubility of the dye in non-polar media and could also affect its lightfastness and thermal stability.

A Japanese patent describes the production of 2-amino-5-nitrothiobenzamide from 2-amino-5-nitrobenzonitrile, which is then likely used in further dye synthesis. google.com This demonstrates the utility of substituted aminobenzonitriles in creating functionalized intermediates for the colorant industry.

Table 3: Examples of Related Compounds in Dye Synthesis

| Compound | Application in Dyes | Type of Dye |

| 2-Amino-5-nitrobenzonitrile | Intermediate | Azo Dyes |

| 2-Amino-5-nitrothiobenzamide | Intermediate | Likely for Thiazole-based Dyes |

Potential in Advanced Materials, including Nonlinear Optical (NLO) Applications

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and data processing. researchgate.net The NLO response of organic molecules is often associated with the presence of an extended π-conjugated system substituted with electron-donating and electron-accepting groups. The structure of this compound, with its electron-donating amino group and electron-withdrawing nitrile group on a benzene (B151609) ring, fits this general design principle for second-order NLO materials.

Theoretical studies on similar molecules have shown that such substitutions can lead to a large first-order hyperpolarizability (β), a key parameter for second-order NLO activity. researchgate.net For instance, a study on 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile revealed that the compound possesses a large hyperpolarizability value, suggesting its potential for the development of NLO materials. researchgate.net Similarly, 2-amino-5-nitropyridine-L-(+)-tartrate has been synthesized and characterized as a new second-harmonic generation (SHG) crystal. rsc.org

Table 4: NLO Properties of Related Organic Compounds

| Compound | NLO Property | Potential Application | Reference |

| 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | Large first-order hyperpolarizability (β) | NLO material development | researchgate.net |

| 2-Amino-5-nitropyridine-L-(+)-tartrate | Second-harmonic generation (SHG) | NLO devices | rsc.org |

| 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal | Structural and optical properties for NLO | NLO applications | researchgate.net |

Applications in Agrochemistry and Pesticide Synthesis

The development of new herbicides and pesticides is an ongoing effort in the agrochemical industry to ensure food security and manage weed and pest resistance. Benzonitriles are a known class of intermediates used in the manufacture of herbicides. google.com The specific substitution pattern of this compound makes it a potential starting material for the synthesis of novel agrochemicals.